(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis process includes understanding the reactions involved, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur are studied .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory experiments .Scientific Research Applications
Neuroprotective and Anti-Addictive Properties
1MeTIQ, an endogenous compound present in the mammalian brain, which shares structural similarities with (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline, has been found to exhibit neuroprotective, anti-addictive, and antidepressant-like activities. Research suggests that MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system may play critical roles in its neuroprotective actions. Additionally, evidence supports the potential of 1MeTIQ as an antidepressant and antiaddictive drug, demonstrated in animal models of depression and addiction, hinting at the broader applications of THIQ derivatives (Antkiewicz‐Michaluk et al., 2018).
Anticancer Activities
The THIQ scaffold has been identified as a 'privileged scaffold' in drug discovery, especially in anticancer research. Trabectedin, a drug approved by the US FDA for treating soft tissue sarcomas, underscores the anticancer potential of THIQ derivatives. This compound's mechanism involves covalent interaction with the minor groove of the DNA double helix, triggering events that interfere with transcription factors, DNA binding proteins, and DNA repair pathways, distinct from other DNA-interacting agents. The combination of trabectedin with other anticancer agents in clinical studies highlights the versatility of THIQ derivatives in oncology (Singh & Shah, 2017).
Applications in Treating Infectious Diseases
Beyond neuroprotective and anticancer applications, THIQ derivatives have been explored for their potential against infectious diseases. For instance, chloroquine and its derivatives, which share structural motifs with THIQs, have been repurposed for managing various infectious and noninfectious diseases. These efforts highlight the structural versatility of THIQs and their potential in developing novel drugs for diseases like malaria, tuberculosis, HIV-infection, and others (Njaria et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIBBSJVOAXLOY-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC2=CC=CC=C12.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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